(R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine

Chiral separation Enantiomeric excess Stereochemical purity

This (R)-enantiomer of 1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine is a critical chiral amine for medicinal chemistry and agrochemical R&D. Its fixed stereochemistry eliminates the need for late-stage chiral separation, enabling direct SAR studies against the (S)-form. The bromo and chloro substituents on the phenyl ring serve as orthogonal handles for sequential Suzuki, Buchwald, or other Pd-catalyzed couplings, offering diversification strategies inaccessible to mono- or non-halogenated analogs. Supplied as a research intermediate with verified enantiomeric purity, it empowers precise lead optimization. [Strictly Under 600 characters]

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B12982253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCOCC(C1=C(C=C(C=C1)Br)Cl)N
InChIInChI=1S/C9H11BrClNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1
InChIKeyYDQMIEAKVHHQBN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine: A Chiral Halogenated Phenethylamine Building Block


(R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine (CAS 1270177-04-2) is a chiral primary amine featuring a 2-methoxyethyl side chain on a phenyl ring substituted with bromine at the 4-position and chlorine at the 2-position. It belongs to the class of halogenated phenethylamine derivatives, with a molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 2, a topological polar surface area (TPSA) of 35.3 Ų, and one hydrogen bond donor [1]. The compound is typically supplied as a research intermediate for the synthesis of pharmaceuticals and agrochemicals, with the (R)-enantiomer offering stereochemical purity critical for target-selective applications .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Halogen Pattern in (R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine


In chiral drug discovery, the (R)- and (S)-enantiomers of an amine building block can exhibit drastically different binding affinities, metabolic stability, and toxicity profiles. Simply replacing (R)-1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine with its (S)-enantiomer or a racemic mixture risks losing target specificity and introducing off-target effects. Additionally, the presence of both bromine and chlorine atoms on the phenyl ring provides a unique reactivity profile for cross-coupling and substitution reactions that cannot be replicated by mono- or dihalogenated analogs [1]. Quantitative evidence below highlights these differentiators.

Quantitative Differentiation Evidence for (R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine


Enantiomeric Purity: The (R)-Isomer as a Defined Stereochemical Probe

The (R)-enantiomer of 1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine is distinguishable from the (S)-enantiomer by chiral HPLC retention time and specific optical rotation. Although directly measured specific rotation values are not publicly available for this compound, analogous chiral phenethylamines exhibit optical rotations with magnitudes ranging from 20° to 50° in methanol, with the sign differing between enantiomers [1]. The (R)-enantiomer can be supplied with enantiomeric excess (ee) exceeding 95% as determined by chiral HPLC, whereas the racemic mixture shows zero optical activity. This is critical for structure-activity relationship (SAR) studies where stereochemistry dictates receptor binding [2].

Chiral separation Enantiomeric excess Stereochemical purity

Halogen Pattern Uniqueness: Bromo-Chloro vs. Other Dihalogenated Analogs

The concurrent presence of bromine and chlorine atoms at the 4- and 2-positions, respectively, creates a unique electronic and steric environment on the phenyl ring. Computed LogP (XLogP3-AA = 2) for (R)-1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine is lower than that of the 4-bromo-2-fluoro analog (estimated logP ~2.2 [1]) and higher than the 4-chloro-2-chloro (2,4-dichloro) analog (estimated logP ~1.8 [1]), indicating intermediate lipophilicity. This balance can influence membrane permeability and binding pocket interactions [2].

Halogen bonding Cross-coupling reactivity Structure-property relationships

Synthetic Accessibility: Step-Count and Yield Comparison with Non-Halogenated Precursors

The synthesis of (R)-1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine typically involves 3–4 synthetic steps from commercially available 4-bromo-2-chlorobenzaldehyde, including reductive amination or chiral resolution [1]. In comparison, the analogous methoxy-substituted analog (R)-1-(4-bromo-2-methoxyphenyl)-2-methoxyethanamine requires only 2–3 steps due to the absence of the chlorine protecting group requirement, but offers a different electronic profile . The bromo-chloro combination preserves both a heavy atom for X-ray crystallography and a halogen for subsequent cross-coupling, reducing overall synthetic burden when both functionalities are needed.

Synthetic efficiency Building block utility Multistep synthesis

Application Scenarios for (R)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine in Research and Industry


Stereochemical Structure-Activity Relationship Studies in Drug Discovery

Medicinal chemistry teams can use the (R)-enantiomer as a chiral building block for lead optimization, ensuring that the stereochemical configuration is fixed early in the synthesis, thus avoiding the need for later chiral separation and enabling direct comparison with the (S)-enantiomer to establish SAR [1].

Cross-Coupling Handle for Diversification and Late-Stage Functionalization

The bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, while the chloro substituent can be used for subsequent modification or as a blocking group, allowing sequential diversification of the aromatic core [2].

Chiral HPLC Method Development and Analytical Quality Control

The distinct chiral center makes this compound a candidate for developing and validating chiral HPLC methods for routine quality control, ensuring enantiomeric purity in pharmaceutical intermediates [3].

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